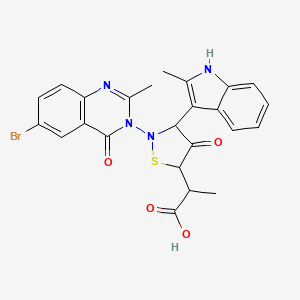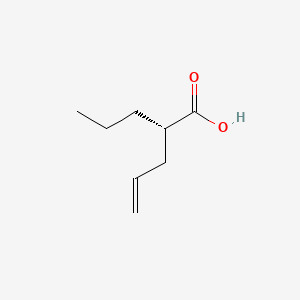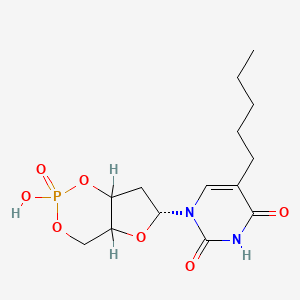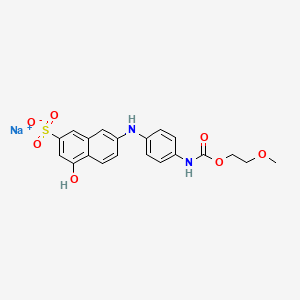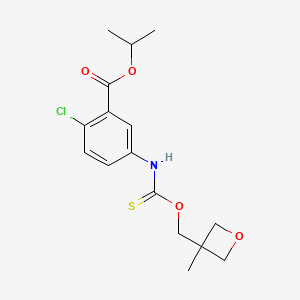
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H20ClNO4S. This compound is known for its unique structural features, which include a benzoic acid core substituted with a chloro group, an oxetanyl ring, and a thioxomethylamino group.
Métodos De Preparación
The synthesis of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxetanyl ring: This step involves the cyclization of a suitable precursor to form the oxetanyl ring.
Introduction of the thioxomethylamino group: This step involves the reaction of the oxetanyl intermediate with a thioxomethylamine derivative under controlled conditions.
Chlorination and esterification: The final steps involve the chlorination of the benzoic acid core and subsequent esterification with isopropyl alcohol to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound’s thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxetanyl ring may also contribute to its reactivity by undergoing ring-opening reactions under certain conditions .
Comparación Con Compuestos Similares
Similar compounds to benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester include:
Benzoic acid derivatives: Compounds like 2-chloro-5-aminobenzoic acid and 2-chloro-5-nitrobenzoic acid share structural similarities but differ in their functional groups.
Oxetanyl compounds: Molecules containing the oxetanyl ring, such as 3-methyl-3-oxetanol, exhibit similar ring strain and reactivity.
Thioxomethylamino compounds: Compounds like thioxomethylamine derivatives have similar functional groups but differ in their overall structure.
Propiedades
Número CAS |
135813-00-2 |
|---|---|
Fórmula molecular |
C16H20ClNO4S |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-5-[(3-methyloxetan-3-yl)methoxycarbothioylamino]benzoate |
InChI |
InChI=1S/C16H20ClNO4S/c1-10(2)22-14(19)12-6-11(4-5-13(12)17)18-15(23)21-9-16(3)7-20-8-16/h4-6,10H,7-9H2,1-3H3,(H,18,23) |
Clave InChI |
OOXDNWKNHFWPEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCC2(COC2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


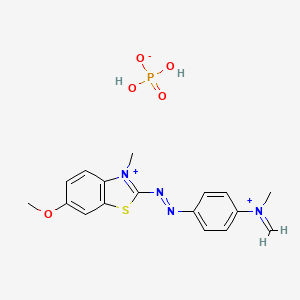
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
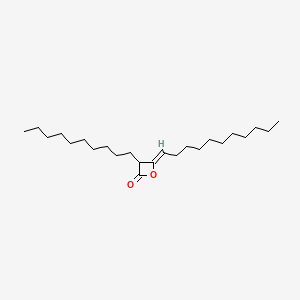
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

